molecular formula C14H10N2O2 B8750668 7-(1H-Imidazol-1-yl)-2-naphthoic acid CAS No. 95355-07-0

7-(1H-Imidazol-1-yl)-2-naphthoic acid

Cat. No.: B8750668
CAS No.: 95355-07-0
M. Wt: 238.24 g/mol
InChI Key: VTUOCDJOZKEHHB-UHFFFAOYSA-N
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Description

7-(1H-Imidazol-1-yl)-2-naphthoic acid is a compound that features a naphthalene ring substituted with a carboxylic acid group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-Imidazol-1-yl)-2-naphthoic acid typically involves the reaction of naphthalene derivatives with imidazole under specific conditions. One common method involves the use of a naphthalene derivative with a leaving group (such as a halide) that reacts with imidazole in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-(1H-Imidazol-1-yl)-2-naphthoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield naphthoquinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of imidazole-substituted products .

Scientific Research Applications

7-(1H-Imidazol-1-yl)-2-naphthoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1H-Imidazol-1-yl)-2-naphthoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule. This interaction can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 7,8-dihydro-6-(1H-imidazol-1-yl)
  • N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines

Uniqueness

7-(1H-Imidazol-1-yl)-2-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

95355-07-0

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

7-imidazol-1-ylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-2-1-10-3-4-13(8-12(10)7-11)16-6-5-15-9-16/h1-9H,(H,17,18)

InChI Key

VTUOCDJOZKEHHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)N3C=CN=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.085 mmol
Type
reagent
Reaction Step Three

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